molecular formula C22H18N2O5 B2919525 3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide CAS No. 851411-49-9

3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide

Cat. No.: B2919525
CAS No.: 851411-49-9
M. Wt: 390.395
InChI Key: RGFIRVBIXRMZEZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a chromeno-pyridinyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromeno-pyridinyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols. Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzamide and chromeno-pyridinyl moieties allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-12-10-18(24-21(25)13-8-9-16(27-2)17(11-13)28-3)23-20-14-6-4-5-7-15(14)29-22(26)19(12)20/h4-11H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFIRVBIXRMZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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